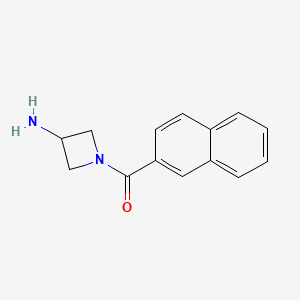
(3-氯-5-氟-4-羟基苯基)硼酸
描述
“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is an arylboronic acid . It is a highly valuable building block in organic synthesis . It has been used as an effective catalyst for amidation and esterification of carboxylic acids .
Synthesis Analysis
The synthesis of boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is C6H5BClFO3 . Its molecular weight is 190.37 .Chemical Reactions Analysis
Boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron group from boron to palladium .Physical And Chemical Properties Analysis
“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, which are essential in the synthesis of complex organic compounds. The boronic acid acts as a stable and reliable partner for transmetalation, where it transfers its organic group to a transition metal catalyst, typically palladium, facilitating the coupling with an appropriate organic halide.
Sensing Applications
Boronic acids, including (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid , are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property is exploited in the design of sensors for carbohydrates, which can be used for glucose monitoring in diabetes management, or for detecting other biologically relevant molecules.
Biological Labelling and Protein Modification
The diol-complexing ability of boronic acids also allows for the selective labelling and modification of glycoproteins and other biomolecules . This application is particularly useful in bioconjugation chemistry, where (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can be used to attach various probes or therapeutic agents to specific sites on proteins.
Development of Therapeutics
Boronic acids are utilized in the development of therapeutic agents due to their unique binding capabilities. For instance, they can inhibit enzymes by mimicking the transition state of the enzyme’s substrate . This makes (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid a potential candidate for the design of enzyme inhibitors that could serve as drugs.
Catalyst for Amidation and Esterification
This compound has been reported to catalyze the amidation and esterification of carboxylic acids . These reactions are fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Material Science: Building Blocks for Polymers
In material science, boronic acids are incorporated into polymers for various applications. For example, they can be used to create responsive materials that change their properties in response to external stimuli such as pH changes or the presence of specific molecules .
Analytical Methods: Electrophoresis
Boronic acids can be used in electrophoresis to separate glycated molecules, which are important in the diagnosis and monitoring of diabetes . The interaction with sugars allows for a selective separation process.
Controlled Release Systems
Lastly, boronic acids are employed in the design of controlled release systems, such as insulin delivery devices . The boronic acid can respond to glucose levels in the blood, releasing insulin as needed, which is a promising approach for the treatment of diabetes.
作用机制
Target of Action
The primary target of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid acts as a ligand in metal-catalyzed reactions . In the Suzuki-Miyaura cross-coupling reaction, it participates in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid, leads to the formation of new carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and solubility in many organic solvents . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant to various functional groups . The compound itself should be stored in a dry, cool place, and it should avoid contact with oxidizing agents . Good ventilation is also necessary to prevent the inhalation of vapors or dust .
安全和危害
“(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” is classified as a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
Boronic acids like “(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid” have been the focus of recent research due to their potential applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Future research directions may include the development of new chemistries using boron to fuel emergent sciences .
属性
IUPAC Name |
(3-chloro-5-fluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMDTXTPLMJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

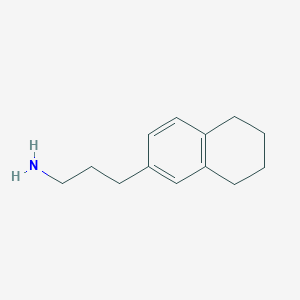

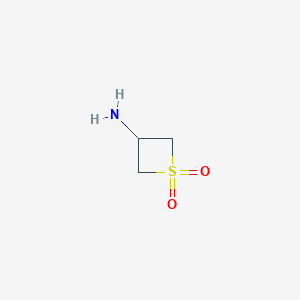
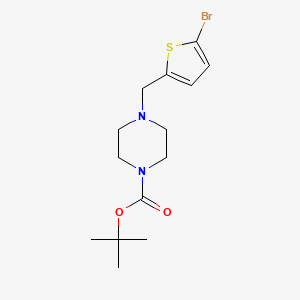

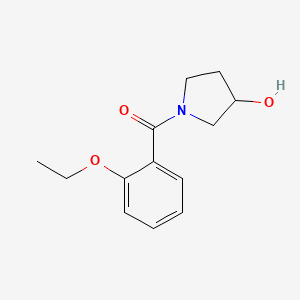
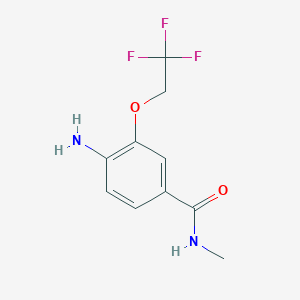
![[5-(Difluoromethyl)-2-methoxyphenyl]methanamine](/img/structure/B1465829.png)

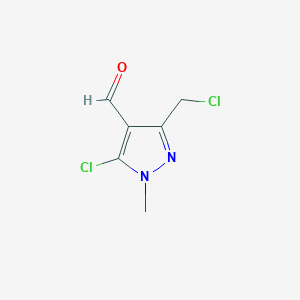
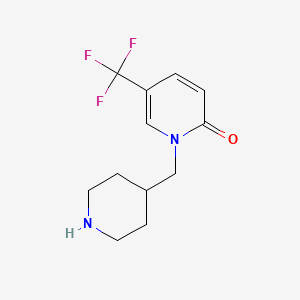
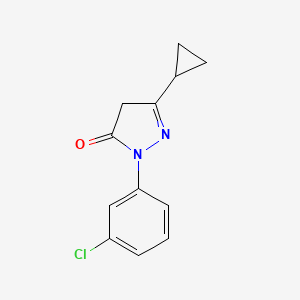
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)
